4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
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Overview
Description
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the Balz-Schiemann reaction, where a diazonium salt derived from 2,4-difluoroaniline is treated with tetrafluoroboric acid to yield the corresponding difluorobenzene . This intermediate is then subjected to further reactions to introduce the furanone and benzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow methodologies to enhance yield and safety. For example, the continuous-flow double diazotization method can be employed to synthesize difluorobenzene intermediates with high efficiency and reduced side reactions . This approach is advantageous for scaling up the production process while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of carbonic anhydrase IX, a target for cancer therapy
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of bicarbonate ions . This inhibition can disrupt the pH balance in cancer cells, leading to their reduced proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: A selective Raf inhibitor with potent anticancer properties.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with applications in medicinal chemistry.
Uniqueness
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is unique due to its combination of a difluorophenyl group and a furanone ring, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX sets it apart from other similar compounds, making it a promising candidate for cancer therapy research.
Properties
Molecular Formula |
C18H15F2NO4S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[3-(2,4-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-8-5-11(19)9-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) |
InChI Key |
HCOYVBBUBHNEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F)C |
Origin of Product |
United States |
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